N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BUTANAMIDE
Overview
Description
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BUTANAMIDE is a useful research compound. Its molecular formula is C23H28N4O4S and its molecular weight is 456.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide is 456.18312656 g/mol and the complexity rating of the compound is 821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Dual Receptor Antagonism
One study discusses a compound similar to the one you're interested in, BMS-1, which is a dual-acting angiotensin-1 and endothelin-A receptor antagonist. It was noted for its rapid metabolic clearance in liver microsomes and variable systemic exposure in monkeys, attributed to CYP3A-mediated metabolism. By modifying the structure, researchers improved its metabolic stability and reduced variability, highlighting the importance of structural modifications in drug development for enhanced pharmacokinetic profiles (Zhang et al., 2007).
Antimicrobial and Insecticidal Potential
Another study focused on the synthesis of heterocyclic compounds by cyclocondensation under microwave irradiation, resulting in compounds with evaluated insecticidal and antibacterial potential. These compounds, which are structurally related to the one , demonstrate the diverse biological activities that can be explored within this chemical framework (Deohate & Palaspagar, 2020).
Heterocyclic Synthesis
The utility of enaminonitriles in heterocyclic synthesis was explored in another study, where a key intermediate was used to synthesize various derivatives. These compounds were then subjected to various reactions to yield a range of heterocyclic compounds, demonstrating the versatility of pyrazole-based intermediates in synthesizing complex molecules with potential biological activities (Fadda et al., 2012).
Antimicrobial Activities
A novel series of pyrazolo[1,5-a]pyrimidine compounds containing phenylsulfonyl moiety were synthesized and evaluated for their antimicrobial activities. Some derivatives showed activity exceeding that of reference drugs, indicating the potential for developing new antimicrobial agents based on this scaffold (Alsaedi et al., 2019).
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S/c1-17-12-14-20(15-13-17)32(30,31)25(3)16-8-11-21(28)24-22-18(2)26(4)27(23(22)29)19-9-6-5-7-10-19/h5-7,9-10,12-15H,8,11,16H2,1-4H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVMADBBTRKQEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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